1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Benzo[d][1,3]dioxole Intermediate:
Naphthalene Derivative Preparation:
Coupling Reaction:
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Explored for its interactions with biological macromolecules, aiding in the study of protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to active sites or allosteric sites on proteins, altering their activity and downstream effects.
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxypropyl)urea
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)urea
Comparison:
- Structural Differences: The presence of the naphthalene ring and the hydroxyl group in 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea provides unique electronic and steric properties compared to its analogs.
- Unique Properties: Enhanced binding affinity to certain biological targets, improved solubility, and distinct electronic characteristics make this compound particularly valuable in specific applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(17-7-3-5-14-4-1-2-6-16(14)17)10-11-22-21(25)23-15-8-9-19-20(12-15)27-13-26-19/h1-9,12,18,24H,10-11,13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNNTNIGJSJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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